2-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H10F3N3O |
|---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
2-[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)10-5-3-4-9(8-10)13-20-21-14(22-13)11-6-1-2-7-12(11)19/h1-8H,19H2 |
InChI Key |
DUAIJZYEPCTVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Diacylhydrazide Intermediate
-
Formation of 2-Nitrobenzohydrazide (2 ) :
Methyl 2-nitrobenzoate (1 ) reacts with hydrazine hydrate in ethanol under reflux (12 h, 78% yield). -
Acylation with 3-(Trifluoromethyl)benzoyl Chloride :
Compound 2 reacts with 3-(trifluoromethyl)benzoyl chloride in dry dichloromethane (DCM) and triethylamine (TEA) at 0°C (2 h, 85% yield).
Cyclization to Oxadiazole
The diacylhydrazide 3 undergoes cyclization in POCl₃ at 80°C for 4 h, yielding 2-(5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)nitrobenzene (4 ) (92% yield, Table 1).
Table 1: Cyclization Conditions and Yields
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | Toluene | 80 | 4 | 92 |
| H₂SO₄ | Solvent-free | 120 | 6 | 78 |
| P₂O₅ | Xylene | 100 | 5 | 81 |
Reduction of Nitro-Oxadiazole Intermediate
The nitro group in 4 is selectively reduced to aniline using sodium borohydride (NaBH₄) and tin(II) chloride dihydrate (SnCl₂·2H₂O).
Reduction Protocol
-
Reagents : NaBH₄ (2.5 equiv), SnCl₂·2H₂O (1.5 equiv)
-
Conditions : Ethanol, room temperature, 1 h
Table 2: Reduction Efficiency Across Substrates
| Substrate | Reducing System | Yield (%) |
|---|---|---|
| 4 | NaBH₄-SnCl₂·2H₂O | 94 |
| 4-Nitrophenyl analog | NaBH₄-SnCl₂·2H₂O | 88 |
| 4-Chlorophenyl analog | H₂/Pd-C | 72 |
Mechanistic Considerations
The NaBH₄-SnCl₂ system selectively reduces the nitro group without cleaving the oxadiazole ring, as confirmed by NMR and IR spectroscopy. Competing methods (e.g., catalytic hydrogenation) risk over-reduction or ring opening.
Alternative Route: Direct Amination of Oxadiazole
A less common but efficient strategy involves coupling preformed 1,3,4-oxadiazoles with aniline derivatives via Buchwald-Hartwig amination.
Reaction Setup
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃ (2 equiv)
-
Conditions : Toluene, 110°C, 24 h
-
Yield : 68%
Limitations
This method suffers from moderate yields due to competing side reactions (e.g., homocoupling) and requires rigorous exclusion of moisture.
Optimization of Critical Parameters
Solvent Effects in Cyclization
Polar aprotic solvents (e.g., DMF) accelerate cyclization but increase side products. Non-polar solvents (toluene) balance reactivity and selectivity.
Temperature Control in Reduction
Maintaining temperatures below 25°C during NaBH₄-SnCl₂ reactions prevents oxadiazole degradation. Elevated temperatures (>40°C) lead to 15–20% ring-opening byproducts.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water = 70:30) confirms ≥98% purity with retention time = 6.2 min.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophilic aromatic substitution using nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-(5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is , and it features a trifluoromethyl group that enhances its biological activity. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in drug design.
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, as anticancer agents. For example, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines such as glioblastoma and breast cancer cells. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by damaging DNA and disrupting cellular functions .
- Antidiabetic Properties
- Antimicrobial Activity
Agricultural Applications
- Pesticides and Herbicides
Materials Science Applications
- Fluorescent Materials
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal synthesized several oxadiazole derivatives and evaluated their anticancer properties against glioblastoma cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts. The mechanism of action was attributed to the induction of apoptosis through DNA damage .
Case Study 2: Antidiabetic Activity
In another investigation, a series of oxadiazole-based compounds were tested on Drosophila melanogaster models to assess their antidiabetic effects. The findings revealed that specific derivatives significantly reduced glucose levels, highlighting their potential for further development into antidiabetic medications .
Mechanism of Action
The mechanism of action of 2-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 2-(5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C17H12F3N3O
- Molecular Weight: 329.29 g/mol
- CAS Number: 1334627-21-2
Biological Activity Overview
The biological activity of oxadiazole derivatives has been widely studied, with many compounds exhibiting significant antitumor, antimicrobial, and anti-inflammatory properties. The trifluoromethyl group in particular enhances the lipophilicity and metabolic stability of these compounds, often leading to improved biological efficacy.
Antitumor Activity
Recent studies have demonstrated that oxadiazole derivatives possess potent cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies: Compounds similar to this compound have shown IC50 values in the micromolar range against human leukemia (CEM-13), breast cancer (MCF-7), and melanoma (MEL-8) cell lines. Notably, some derivatives exhibited greater cytotoxicity than standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of Oxadiazole Derivatives
The mechanism by which oxadiazole derivatives exert their antitumor effects often involves the induction of apoptosis through various pathways:
- Apoptosis Induction: Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .
- Inhibition of Key Enzymes: Some studies suggest that oxadiazole derivatives may inhibit histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression involved in cell cycle and apoptosis .
Antimicrobial Activity
The compound’s potential as an antimicrobial agent has also been investigated. The presence of the trifluoromethyl group has been linked to enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA):
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
Case Studies
Case Study 1: A study evaluated the efficacy of several oxadiazole derivatives against human cancer cell lines and reported that those with a trifluoromethyl substitution exhibited superior cytotoxicity compared to their non-fluorinated counterparts .
Case Study 2: Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives, revealing that certain compounds could significantly inhibit NF-kB activity, suggesting a potential role in treating inflammatory diseases .
Q & A
Basic: What are the established synthetic routes for 2-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline, and what critical parameters influence yield?
Answer:
The synthesis typically involves cyclization of precursors such as acylhydrazides or thiosemicarbazides. A validated protocol includes reacting 5-(3-trifluoromethylphenyl)-1,3,4-oxadiazole-2-thiol with an aniline derivative under acidic or basic conditions. Critical parameters include:
- Light sensitivity : Reactions must be conducted in foil-covered vessels to prevent degradation .
- Solvent choice : Methanol or DMF is often used to stabilize intermediates .
- Catalysts : Potassium carbonate or triethylamine improves cyclization efficiency .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is standard for isolating the final product. Reported yields range from 57% to 72%, depending on substituent reactivity .
Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for this compound’s biological activity?
Answer:
Molecular docking and density functional theory (DFT) are key tools:
- Docking studies : Predict binding affinity to targets like cytochrome complexes (e.g., mitochondrial Complex IV) by analyzing interactions between the trifluoromethyl group and hydrophobic enzyme pockets .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior. The electron-withdrawing trifluoromethyl group enhances electrophilicity, potentially increasing inhibitory effects on electron transport chains .
- MD simulations : Evaluate stability of ligand-protein complexes over time to prioritize derivatives for synthesis .
Basic: What spectroscopic techniques are recommended for characterizing purity and structural integrity?
Answer:
- NMR (¹H/¹³C) : Confirm aromatic proton environments (e.g., aniline NH₂ at δ 5.2–5.5 ppm) and oxadiazole ring carbons (δ 165–170 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns (acetonitrile/water gradient) .
- FT-IR : Identify functional groups (e.g., NH₂ stretch ~3400 cm⁻¹, C=N at 1600 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry for patent applications .
Advanced: What strategies mitigate photodegradation during synthesis and storage?
Answer:
- Light exclusion : Use amber glassware or foil-wrapped reactors during synthesis .
- Stabilizers : Add antioxidants like BHT (0.1% w/v) to storage solutions .
- Lyophilization : Freeze-dry the compound under inert gas (N₂/Ar) to prevent oxidative decomposition .
- UV monitoring : Track degradation kinetics using accelerated stability studies (ICH Q1A guidelines) to establish shelf-life .
Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?
Answer:
- Electron-withdrawing effect : The -CF₃ group lowers the pKa of the aniline NH₂ (from ~4.8 to ~3.5), enhancing solubility in polar solvents and altering nucleophilicity .
- Steric effects : The bulky -CF₃ group restricts rotation around the oxadiazole-phenyl bond, stabilizing planar conformations critical for π-π stacking in enzyme active sites .
- Metabolic stability : Fluorine’s electronegativity reduces susceptibility to oxidative metabolism, improving pharmacokinetic profiles in in vivo studies .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis due to potential amine vapor release .
- Spill management : Neutralize with 10% acetic acid and adsorb using vermiculite .
- Waste disposal : Incinerate in EPA-approved containers (hazard class: non-halogenated aromatic amine) .
Advanced: What in vitro assays are suitable for evaluating its bioactivity?
Answer:
- Chlorophyll inhibition : Expose Chlorella vulgaris cultures to 10–100 µM solutions; measure chlorophyll content via UV-Vis (λ = 663 nm) over 72 hours .
- Electron transport inhibition : Isolate spinach chloroplasts and monitor oxygen evolution using a Clark electrode with methyl viologen as an electron acceptor .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
Basic: How is the compound’s solubility profile optimized for biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
